molecular formula C22H22FN7 B2692368 6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1105252-70-7

6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2692368
CAS No.: 1105252-70-7
M. Wt: 403.465
InChI Key: WZSYQLGHBXKTSQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name, but a detailed analysis or a graphical representation is not available in the retrieved resources .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not available in the retrieved resources .

Scientific Research Applications

Heterocyclic Synthesis and Derivative Applications

Researchers have explored the synthesis of novel heterocyclic compounds, including pyrimidine, pyrazole, and piperazine derivatives, demonstrating the compound's utility in creating a wide array of molecules with potential biological activities. These studies have focused on the synthesis of compounds incorporating the pyrimidin-4-amine moiety, highlighting its versatility in medicinal chemistry and drug discovery processes (Ho & Suen, 2013).

Antitumor Activity

Several compounds structurally related to 6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine have been synthesized and evaluated for their cytotoxic activities against tumor cell lines. These studies provide insights into the compound's potential for development as an antitumor agent, with modifications of its structure showing significant cytotoxicity against various cancer cells (Naito et al., 2005).

Antipsychotic Potential

Research on conformationally constrained butyrophenones related to the compound has revealed their affinity for dopamine and serotonin receptors, suggesting their potential as antipsychotic drugs. This illustrates the compound's relevance in neuroscience research, especially in the development of new treatments for psychiatric disorders (Raviña et al., 2000).

Antibacterial Agents

Compounds derived from the synthesis of chalcones, pyrazolines, and amino pyrimidines, showcasing the role of the pyrazolo[3,4-d]pyrimidin-4-amine scaffold in the development of new antibacterial agents. These findings highlight the compound's potential in addressing bacterial resistance and developing novel antibiotics (Solankee & Patel, 2004).

Inhibitory Activity Against PDE-5

Research on pyrazolo[3,4‐d]pyrimidin‐4‐one derivatives, including compounds with structural similarities to this compound, has identified significant inhibitory activity against phosphodiesterase-5 (PDE-5). This suggests its potential application in developing treatments for disorders related to PDE-5 dysfunction (Su et al., 2021).

Safety and Hazards

The safety and hazards associated with this compound are not available in the retrieved resources .

Properties

IUPAC Name

6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN7/c1-15-2-6-17(7-3-15)25-20-19-14-24-28-21(19)27-22(26-20)30-12-10-29(11-13-30)18-8-4-16(23)5-9-18/h2-9,14H,10-13H2,1H3,(H2,24,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZSYQLGHBXKTSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC3=C2C=NN3)N4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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